Gsk983

Description

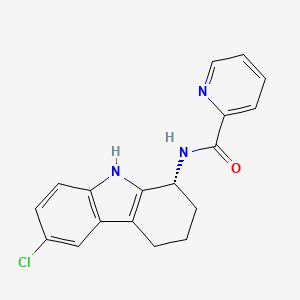

Structure

3D Structure

Properties

CAS No. |

827591-02-6 |

|---|---|

Molecular Formula |

C18H16ClN3O |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C18H16ClN3O/c19-11-7-8-14-13(10-11)12-4-3-6-15(17(12)21-14)22-18(23)16-5-1-2-9-20-16/h1-2,5,7-10,15,21H,3-4,6H2,(H,22,23)/t15-/m1/s1 |

InChI Key |

WJQBOBGVBBZLJU-OAHLLOKOSA-N |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK983 N-((1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide |

Origin of Product |

United States |

Foundational & Exploratory

GSK3732394: A Tri-Specific Biologic Inhibitor of HIV-1 Entry

An In-depth Technical Guide on the Mechanism of Action in Viral Replication

Executive Summary

GSK3732394 is an investigational, long-acting antiretroviral biologic engineered to inhibit Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells.[1][2] This multi-specific protein leverages a novel, synergistic mechanism by simultaneously targeting three critical components of the viral entry process.[3] Comprising two distinct adnectins—one targeting the host cell's CD4 receptor and another targeting the viral glycoprotein 41 (gp41)—and an α-helical peptide inhibitor also aimed at gp41, GSK3732394 is designed for potent and broad-spectrum antiviral activity.[4] The molecule is also fused to human serum albumin (HSA) to extend its pharmacokinetic half-life, allowing for the potential of less frequent dosing.[3][5] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to GSK3732394, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Tri-Pronged Attack on HIV-1 Entry

GSK3732394 functions as an HIV-1 entry inhibitor with three independent but synergistic modes of action.[3] This multi-pronged approach is designed to create a high barrier to resistance and enhance antiviral potency.[4][5]

-

CD4 Receptor Binding: The anti-CD4 adnectin component of GSK3732394 binds to the CD4 receptor on the surface of susceptible host cells, such as T-helper cells.[4] This binding is the initial step in its mechanism and serves to anchor the molecule to the primary receptor for HIV-1.[6] By binding to CD4, GSK3732394 can sterically hinder the interaction between the viral envelope glycoprotein 120 (gp120) and the CD4 receptor, a crucial first step in viral attachment.[6]

-

Dual gp41 Inhibition: Following the attachment to the CD4 receptor, the subsequent conformational changes in the viral envelope protein bring the virus closer to the host cell membrane, exposing the gp41 fusion machinery. GSK3732394 positions its two anti-gp41 components to intercept this process:

-

Anti-gp41 Adnectin: This component targets a specific region on gp41, interfering with the conformational changes required for the fusion of the viral and cellular membranes.[4]

-

α-Helical Peptide Inhibitor: This peptide mimics a component of gp41's heptad repeat 2 (HR2) region, binding to the heptad repeat 1 (HR1) region of gp41.[4] This action prevents the formation of the six-helix bundle, a critical step for membrane fusion.[7]

-

The linkage of these three components creates a synergistic effect, leading to a significant increase in potency compared to the individual components alone.[4]

Quantitative Data Summary

The antiviral potency and binding affinity of GSK3732394 and its related constructs have been evaluated in various in vitro assays. The following tables summarize the key quantitative findings.

| Compound | Description | EC50 (nM) | Notes |

| GSK3732394 | Tri-specific molecule (anti-CD4 adnectin, anti-gp41 adnectin, anti-gp41 peptide) with HSA | 0.27 ± 0.17 | Final construct.[4] |

| C_41_P | Tri-specific molecule without HSA | 0.09 ± 0.01 | Demonstrates a ~3-fold increase in potency without the HSA component.[4] |

| Parameter | Value | Condition | Cell Line |

| CD4 Binding EC50 | 200 nM | In vitro binding assay | MT-2 cells |

| CD4 Receptor Occupancy at EC50 | ~0.2% | Antiviral activity assay | MT-2 cells |

| CD4 Receptor Occupancy at EC90 | ~1.5% | Antiviral activity assay | MT-2 cells |

| Cytotoxicity (CC50) | >2.9 µM | XTT method | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of GSK3732394.

Antiviral Activity Assay

-

Objective: To determine the 50% effective concentration (EC50) of GSK3732394 required to inhibit HIV-1 replication.

-

Cell Line: CEM-NKR-CCR5-Luc cells were utilized.

-

Virus: RepRLucNL virus was used for infection.

-

Procedure:

-

On the day of the assay, 5 x 10^6 cells were prepared per 96-well plate.

-

Cells were concentrated by low-speed centrifugation (1,000 rpm) and resuspended in 0.5 ml of selection medium.

-

HIV-1 was incubated with the cells at 37°C and 5% CO2 for 1 hour at a multiplicity of infection (MOI) ranging from 0.005 to 0.01.

-

The infection was carried out in the presence or absence of serial dilutions of the test compound.

-

The level of viral replication was quantified to determine the inhibitory effect of the compound.[4]

-

Cell Binding Assay

-

Objective: To measure the binding affinity of GSK3732394 to CD4 receptors on the cell surface.

-

Cell Line: MT-2 cells were used.

-

Procedure:

-

A dose-response curve for the binding of GSK3732394 to MT-2 cells was generated.

-

The concentration of GSK3732394 was plotted against the maximal binding activity to CD4.

-

The EC50 for cell binding was determined from this curve.[4]

-

Cytotoxicity Assay

-

Objective: To assess the cytotoxic or cytostatic effects of GSK3732394.

-

Method: The XTT [2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] method was employed.

-

Procedure:

-

Cells were incubated with various concentrations of GSK3732394.

-

The metabolic activity of the cells was measured, which is indicative of cell viability.

-

No cytotoxicity was observed up to the highest tested concentration of >2.9 μM.[4]

-

In Vivo Efficacy in Humanized Mouse Model

-

Objective: To evaluate the in vivo antiviral activity of GSK3732394.

-

Animal Model: Humanized mice were used.

-

Procedure:

Visualizations

Signaling and Interaction Pathways

Caption: Tri-specific mechanism of GSK3732394, inhibiting HIV-1 entry.

Experimental Workflow

Caption: Workflow for determining the in vitro antiviral activity of GSK3732394.

Logical Relationship of Synergistic Effects

Caption: Synergistic antiviral effects of GSK3732394's three components.

Clinical Development and Conclusion

A Phase 1, randomized, double-blind, placebo-controlled study (NCT03984812) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of GSK3732394 in healthy volunteers.[1][2] However, the study was terminated early as the pharmacokinetic and pharmacodynamic results, specifically a faster than expected clearance and lower than anticipated CD4 receptor occupancy, indicated that the maximum planned doses would not achieve the desired therapeutic profile.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. A Phase 1 randomized study of GSK3732394, an investigational long-acting biologic treatment regimen for HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK3732394: a Multi-specific Inhibitor of HIV Entry - TransCure bioServices [transcurebioservices.com]

- 4. GSK3732394: a Multi-specific Inhibitor of HIV Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV Combinectin GSK3732394: A Long-Acting Inhibitor With Multiple Modes of Action [natap.org]

- 6. combinectin (GSK3732394) / ViiV Healthcare, GSK [delta.larvol.com]

- 7. natap.org [natap.org]

The Molecular Target of GSK983: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK983 is a potent small-molecule inhibitor with broad-spectrum antiviral and anti-proliferative activities. Initial investigations into its mechanism of action suggested an indirect effect through the induction of interferon-stimulated genes. However, subsequent definitive studies employing genome-wide screening technologies have unequivocally identified the molecular target of this compound as dihydroorotate dehydrogenase (DHODH) . This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, and its inhibition by this compound depletes the cellular pool of pyrimidines essential for DNA and RNA synthesis. This guide provides a comprehensive overview of the molecular target of this compound, including quantitative data on its activity, detailed experimental protocols for target validation, and a description of the relevant signaling pathways.

Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

This compound is a competitive inhibitor of human DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[1][2] This mitochondrial inner membrane-associated flavoprotein catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[2][3] By inhibiting DHODH, this compound effectively blocks the synthesis of pyrimidines, leading to cell cycle arrest and the inhibition of viral replication, both of which are highly dependent on a steady supply of nucleotides.[1][2]

Quantitative Data on this compound Activity

The inhibitory activity of this compound against its molecular target, as well as its functional effects on viral replication and cell proliferation, have been quantified in several studies. The data is summarized in the tables below.

| Parameter | Value | Assay Condition | Reference |

| Ki (DHODH) | 403 nM | Recombinant human DHODH | [1] |

| Caption: Table 1. In vitro inhibitory activity of this compound against Dihydroorotate Dehydrogenase (DHODH). |

| Virus | Cell Line | EC50 | Reference |

| Adenovirus-5 | HFF | 21 nM | [4] |

| Polyoma virus SV40 | Vero | 7.5 nM | [4] |

| Human Papillomavirus (HPV) | - | 5-20 nM | [5] |

| Epstein-Barr virus (EBV) | - | 5-20 nM | [5] |

| Caption: Table 2. Antiviral activity of this compound. |

| Cell Line | Origin | IC50 / EC50 | Reference |

| K562 | Chronic Myelogenous Leukemia | 21 nM | [1] |

| IM9 (EBV-immortalized) | B-lymphoblast | 16 nM | [4] |

| B-LCL 5/2/1 (EBV-immortalized) | B-lymphoblast | 14 nM | [4] |

| MT4 (HTLV-1-immortalized) | T-cell leukemia | 7.5 nM | [4] |

| Caption: Table 3. Anti-proliferative activity of this compound against various cell lines. |

Experimental Protocols

The identification and validation of DHODH as the molecular target of this compound were accomplished through a series of rigorous experiments. The methodologies for these key experiments are detailed below.

Target Identification using Genome-Wide shRNA and CRISPR-Cas9 Screens

The definitive identification of DHODH as the target of this compound was achieved through parallel genome-wide short hairpin RNA (shRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 screens.[2][6] These powerful genetic screening techniques allow for the systematic interrogation of gene function in the context of drug treatment.

Methodology:

-

Library Transduction: A pooled library of lentiviral vectors, each encoding a specific shRNA or single-guide RNA (sgRNA) targeting a unique human gene, is transduced into a population of cells (e.g., K562 chronic myelogenous leukemia cells).

-

This compound Treatment: The transduced cell population is then treated with a sub-lethal concentration of this compound.

-

Selection and Sequencing: Over time, cells harboring shRNAs or sgRNAs that either enhance or suppress the cytotoxic effects of this compound will become enriched or depleted from the population, respectively. Genomic DNA is isolated from the surviving cells, and the shRNA/sgRNA sequences are amplified by PCR and identified by next-generation sequencing.

-

Data Analysis: The abundance of each shRNA/sgRNA in the treated population is compared to that in a control (vehicle-treated) population. Genes whose knockdown or knockout leads to increased sensitivity to this compound are identified as "sensitizing hits," while those that confer resistance are "resistance hits." In the case of this compound, knockdown of DHODH was a top sensitizing hit, strongly indicating it as the direct target.[2]

Caption: Workflow for target identification of this compound using genome-wide screening.

In Vitro DHODH Enzymatic Assay

To confirm the direct inhibition of DHODH by this compound, an in vitro enzymatic assay using recombinant human DHODH is performed.[3][7] This assay measures the catalytic activity of the enzyme in the presence of varying concentrations of the inhibitor.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

-

Enzyme and Inhibitor Incubation: Recombinant human DHODH is pre-incubated with varying concentrations of this compound.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrates: L-dihydroorotic acid and a co-substrate/electron acceptor system, such as coenzyme Q10 and 2,6-dichloroindophenol (DCIP).

-

Signal Detection: The reduction of DCIP, which is coupled to the oxidation of dihydroorotate, is monitored spectrophotometrically by the decrease in absorbance at 600-650 nm.

-

Data Analysis: The rate of the reaction is calculated for each inhibitor concentration, and the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant) are determined by fitting the data to appropriate enzyme inhibition models.

Caption: Schematic of the in vitro DHODH enzymatic assay.

Cell Viability and Antiviral Assays

Cell-based assays are crucial for determining the functional consequences of DHODH inhibition by this compound. These assays measure the effect of the compound on cell proliferation and viral replication.

Methodology for Cell Viability Assay (MTS Assay):

-

Cell Plating: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: The cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

Incubation and Measurement: After incubation (1-4 hours), the metabolically active cells reduce the MTS to a formazan product, which is quantified by measuring the absorbance at 490 nm.[1]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.

Methodology for Antiviral Assay (e.g., Adenovirus-5):

-

Cell Infection: Host cells (e.g., human foreskin fibroblasts, HFF) are infected with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: After infection, the cells are treated with various concentrations of this compound.

-

Incubation: The infected and treated cells are incubated for a period sufficient for viral replication (e.g., 72 hours).

-

Quantification of Viral Replication: Viral replication is quantified by measuring a viral component, such as viral DNA, using quantitative PCR (qPCR).[1]

-

Data Analysis: The amount of viral DNA is normalized to that in untreated infected cells, and the EC50 value is calculated.

Signaling Pathway

This compound acts on the de novo pyrimidine biosynthesis pathway. This is a fundamental metabolic pathway responsible for the synthesis of pyrimidine nucleotides from simple precursors.

Caption: The de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Conclusion

The molecular target of this compound is unequivocally dihydroorotate dehydrogenase (DHODH). By inhibiting this key enzyme in the de novo pyrimidine biosynthesis pathway, this compound exerts its potent antiviral and anti-proliferative effects. The elucidation of this mechanism of action, through rigorous experimental approaches such as genome-wide genetic screens and enzymatic assays, provides a solid foundation for the further development and application of this compound and other DHODH inhibitors in therapeutic contexts. This in-depth guide provides the necessary technical information for researchers and drug development professionals to understand and further investigate the therapeutic potential of targeting DHODH with compounds like this compound.

References

- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

Gsk983: A Potent Broad-Spectrum Antiviral Agent Targeting Host Cell Pathways

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Gsk983, a novel tetrahydrocarbazole derivative, has emerged as a promising broad-spectrum antiviral agent with a unique mechanism of action that targets host cellular machinery rather than specific viral components. This approach offers a higher barrier to the development of viral resistance. This compound demonstrates potent in vitro activity against a range of DNA viruses by inducing a subset of interferon-stimulated genes (ISGs) and inhibiting the host enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This dual mechanism disrupts the cellular environment essential for viral replication and inhibits the proliferation of virally immortalized cells. This guide provides a comprehensive overview of the technical details of this compound, including its antiviral efficacy, mechanism of action, and detailed experimental protocols for its evaluation.

Antiviral Activity of this compound

This compound exhibits potent antiviral activity against a variety of DNA viruses. The compound effectively inhibits the replication of Adenovirus-5 (Ad-5) and Polyoma virus SV-40, as well as the episomal maintenance of Human Papillomavirus (HPV) and Epstein-Barr virus (EBV). Notably, this compound is not effective against all viruses, with Herpes Simplex Virus-1 (HSV-1), Human Immunodeficiency Virus (HIV), and the lytic replication of EBV showing susceptibility only at significantly higher concentrations (above 1 µM)[1][2].

The antiviral efficacy of this compound is characterized by low nanomolar 50% effective concentration (EC50) values. Furthermore, this compound demonstrates a favorable safety profile in vitro, with high 50% cytotoxic concentration (CC50) values in primary human cells, indicating a wide therapeutic window.

Table 1: In Vitro Antiviral Efficacy of this compound

| Virus | Host Cell Type | Assay Type | EC50 (nM) | Reference(s) |

| Adenovirus-5 (Ad-5) | Human Foreskin Fibroblasts | qPCR | 21 | [3] |

| Polyoma virus SV40 | Vero Cells | qPCR | 7.5 | [3] |

| Human Papillomavirus (HPV) | W12-20850 Cells | Hybrid Capture | 5 - 20 | [1][2] |

| Epstein-Barr Virus (EBV) | IM9, B-LCL 5/2/1 Cells | Growth Inhibition | 14 - 16 | [3] |

Table 2: Cytotoxicity and Cellular Growth Inhibition of this compound

| Cell Type | Assay Type | CC50 (nM) | EC50 (nM) for Growth Inhibition | Reference(s) |

| Human Foreskin Fibroblasts | MTS Assay | 35,500 - 55,000 | >10,000 | [3] |

| Keratinocytes, Lymphocytes, | Not Specified | >10,000 | Not Applicable | [1][2] |

| Endothelial Cells, Bone Marrow Progenitors | ||||

| IM9 (EBV-immortalized) | MTS Assay | Not Specified | 16 | [3] |

| MT4 (HTLV1-immortalized) | MTS Assay | Not Specified | 7.5 | [3] |

| W12 20861 (HPV16-immortalized) | MTS Assay | Not Specified | 25 | [3] |

| HeLa (HPV18-immortalized) | MTS Assay | Not Specified | 20 | [3] |

Mechanism of Action

The broad-spectrum antiviral activity of this compound stems from its interaction with host cell pathways, a strategy that is less susceptible to the development of viral resistance. The primary mechanisms of action are the induction of interferon-stimulated genes (ISGs) and the inhibition of dihydroorotate dehydrogenase (DHODH).

Induction of Interferon-Stimulated Genes (ISGs)

Preliminary studies have shown that this compound induces the expression of a specific subset of ISGs[1][2]. ISGs are key components of the innate immune system that establish an antiviral state within the cell, thereby inhibiting viral replication. The exact signaling cascade initiated by this compound to induce ISG expression is an area of ongoing research.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

More recent research has identified the host enzyme DHODH as a direct target of this compound. DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are vital for both viral genome replication and the proliferation of rapidly dividing cells, including virally immortalized cells.

Caption: Signaling pathway of this compound's antiviral action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.

Adenovirus-5 (Ad-5) Antiviral Assay using qPCR

This assay quantifies the inhibition of Ad-5 replication in primary human foreskin fibroblasts (HFFs) by measuring viral DNA levels.

Materials:

-

Human Foreskin Fibroblasts (HFFs)

-

Adenovirus Type 5 (ATCC VR-1516)

-

96-well cell culture plates

-

Cell culture medium

-

This compound compound

-

Phosphate Buffered Saline (PBS)

-

DNA extraction kit

-

qPCR primers and probes specific for an Ad-5 gene (e.g., hexon)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Cell Seeding: Plate HFF cells in 96-well plates at a density of 2.5 x 10^4 cells/well.

-

Incubation: Incubate the cells for 16 hours at 37°C in a 5% CO2 incubator.

-

Infection: Infect the cells with Ad-5 at a Multiplicity of Infection (MOI) of 3 for 2 hours.

-

Compound Addition: Remove the virus-containing medium and add 200 µL of fresh medium containing serial dilutions of this compound (e.g., from 0.003 µM to 100 µM).

-

Incubation: Incubate the plates for 3 days at 37°C.

-

Cell Lysis and DNA Extraction:

-

Remove the cell culture fluid.

-

Wash the cells twice with PBS.

-

Extract total intracellular DNA using a commercial DNA extraction kit according to the manufacturer's protocol.

-

-

qPCR Analysis:

-

Set up qPCR reactions containing the extracted DNA, Ad-5 specific primers and probe, and qPCR master mix.

-

Run the qPCR on a real-time PCR instrument.

-

Quantify the Ad-5 DNA levels relative to a standard curve or a housekeeping gene.

-

-

Data Analysis: Calculate the EC50 value by plotting the percentage of viral DNA inhibition against the log concentration of this compound.

Caption: Experimental workflow for assessing this compound's antiviral efficacy.

Cell Viability and Cytotoxicity Assay using MTS

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells (e.g., HFFs or immortalized cell lines)

-

96-well cell culture plates

-

Cell culture medium

-

This compound compound

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

-

Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a suitable density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells (positive control) and wells with medium only (background control).

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490-500 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the CC50 value by plotting the percentage of viability against the log concentration of this compound.

-

Quantification of Interferon-Stimulated Gene (ISG) Induction by qRT-PCR

This assay measures the change in mRNA expression of specific ISGs in response to this compound treatment.

Materials:

-

Host cells of interest

-

This compound compound

-

Cell culture medium

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR primers for target ISGs (e.g., IFIT1, OAS1, MX1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include an untreated control.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Analysis:

-

Set up qPCR reactions for each target ISG and the housekeeping gene using the synthesized cDNA.

-

Run the qPCR on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the change in expression of the target ISGs relative to the housekeeping gene using the ΔΔCt method.

-

Compare the fold change in ISG expression in this compound-treated cells to the untreated control.

-

Clinical Development Status

As of the date of this document, there is no publicly available information regarding clinical trials of this compound. The compound is currently at the preclinical stage of development.

Conclusion

This compound represents a promising new class of broad-spectrum antiviral agents with a host-targeted mechanism of action. Its ability to inhibit a range of DNA viruses at low nanomolar concentrations, coupled with a favorable in vitro safety profile, makes it a strong candidate for further development. The dual mechanism of inducing an antiviral state through ISG expression and inhibiting viral and immortalized cell proliferation by targeting DHODH provides a multi-pronged attack on viral infections. Further research is warranted to fully elucidate the signaling pathways involved in its mechanism of action and to evaluate its efficacy and safety in in vivo models.

References

Gsk983: A Potent Inducer of Interferon-Stimulated Genes through Dihydroorotate Dehydrogenase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Gsk983, a novel tetrahydrocarbazole compound with significant antiviral and anti-proliferative properties.[1][2] Its mechanism of action is primarily attributed to the induction of a specific subset of interferon-stimulated genes (ISGs), positioning it as a molecule of high interest for therapeutic development.[1][2][3] This document details the underlying signaling pathways, quantitative efficacy data, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: DHODH Inhibition and ISG Induction

Initial studies suggested that this compound's broad-spectrum activity against diverse viruses and its inhibition of immortalized cell growth pointed towards a host cell protein as its target.[1][2] This was further supported by the delayed onset of its inhibitory effects, which indicated a mechanism requiring the induction of cellular genes.[1]

Subsequent genome-wide analysis identified the primary target of this compound as Dihydroorotate Dehydrogenase (DHODH) .[4] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4] By inhibiting DHODH, this compound disrupts the supply of pyrimidines required for both viral replication and the proliferation of rapidly dividing cells.[4][5] This inhibition leads to the upregulation of a select group of interferon-stimulated genes, which contribute to its antiviral and cytostatic effects.[1][3]

The specific ISGs induced by this compound include:

-

CSF2 (Colony Stimulating Factor 2)

-

IFIT1 (Interferon Induced Protein With Tetratricopeptide Repeats 1)

-

IL6 (Interleukin 6)

-

ISG15 (ISG15 Ubiquitin Like Modifier)

-

OAS1, OAS2, OASL (2'-5'-Oligoadenylate Synthetase family)

-

TNFSF10 (Tumor Necrosis Factor Superfamily Member 10), also known as TRAIL[3]

References

- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

The Impact of GSK983 on Host Cell Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK983 is a potent broad-spectrum antiviral agent that exerts its effects by targeting a crucial host cell metabolic pathway.[1][2] This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits host cell protein synthesis. By inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), this compound disrupts de novo pyrimidine biosynthesis, leading to pyrimidine starvation.[3][4][5] This metabolic stress triggers the Integrated Stress Response (ISR), a key cellular pathway that governs protein synthesis. The activation of the ISR, likely through the GCN2 kinase, results in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical step that leads to a global shutdown of host cell protein translation.[6][7][8] This guide will detail the signaling pathways involved, present quantitative data on the effects of this compound, and provide comprehensive experimental protocols for studying these phenomena.

Mechanism of Action: From DHODH Inhibition to Protein Synthesis Shutdown

This compound's primary mechanism of action is the inhibition of the host cell enzyme dihydroorotate dehydrogenase (DHODH).[3][4][5] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of uridine and cytidine, vital components of RNA and DNA.[9][10] By blocking DHODH, this compound effectively depletes the intracellular pool of pyrimidines, inducing a state of metabolic stress.[7]

This pyrimidine starvation acts as a trigger for the Integrated Stress Response (ISR). The ISR is a conserved signaling pathway that allows cells to respond to various environmental and intracellular stresses by reprogramming gene expression, primarily through the control of protein synthesis.[3][6][7] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[8]

There are four known eIF2α kinases that respond to different types of stress:

-

GCN2 (General Control Nonderepressible 2): Activated by amino acid deprivation and other nutrient stresses.

-

PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by endoplasmic reticulum stress.

-

PKR (Protein Kinase R): Activated by double-stranded RNA, often during viral infection.

-

HRI (Heme-Regulated Inhibitor): Activated by heme deficiency and oxidative stress.

Given that DHODH inhibition leads to a form of nutrient deprivation (pyrimidine starvation), it is highly probable that GCN2 is the primary eIF2α kinase activated in response to this compound treatment. Phosphorylation of eIF2α converts it from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B. This sequestration of eIF2B prevents the recycling of eIF2 to its active, GTP-bound state, leading to a global inhibition of translation initiation and, consequently, a shutdown of host cell protein synthesis.[8]

Preliminary studies have also indicated that this compound induces a subset of interferon-stimulated genes (ISGs).[1][2] This effect is also likely linked to the metabolic stress caused by pyrimidine depletion, as nucleotide starvation has been shown to trigger the expression of certain ISGs.[3][4][11]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound-induced inhibition of host cell protein synthesis.

Quantitative Data

The following tables summarize the quantitative data available for this compound's antiviral activity and its effects on cell growth. While direct percentage inhibition of protein synthesis is not extensively reported, the EC50 and CC50 values provide a measure of the compound's potency.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | EC50 (nM) |

| Adenovirus-5 (Ad-5) | Human Fibroblasts | 5-20[1] |

| Polyoma virus SV-40 | Vero Cells | 5-20[1] |

| Human Papillomavirus (HPV) | - | Susceptible[1] |

| Epstein-Barr Virus (EBV) | - | Susceptible[1] |

Table 2: Cytotoxicity of this compound in Immortalized Cell Lines

| Cell Line (Immortalized by) | CC50 (nM) |

| HTLV-1 | 10-40[1][2] |

| EBV | 10-40[1][2] |

| HPV | 10-40[1][2] |

| SV40 | 10-40[1][2] |

| Ad-5 | 10-40[1][2] |

Table 3: Cytotoxicity of this compound in Primary Cells

| Cell Type | CC50 (µM) |

| Keratinocytes | >10[1][2] |

| Fibroblasts | >10[1][2] |

| Lymphocytes | >10[1][2] |

| Endothelial Cells | >10[1][2] |

| Bone Marrow Progenitors | >10[1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on host cell protein synthesis.

Measurement of Protein Synthesis Inhibition by Metabolic Labeling

This protocol allows for the quantification of nascent protein synthesis.

Experimental Workflow Diagram

Caption: Workflow for measuring protein synthesis via metabolic labeling.

Protocol:

-

Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control for the desired duration.

-

Metabolic Labeling:

-

Replace the culture medium with methionine-free medium for a short period to deplete endogenous methionine.

-

Add a methionine analog, such as L-azidohomoalanine (AHA) or O-propargyl-puromycin (OPP), to the medium and incubate for a defined period (e.g., 1-4 hours). These analogs will be incorporated into newly synthesized proteins.

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Click Chemistry: Perform a click chemistry reaction to conjugate a fluorescent probe (e.g., an alkyne-fluorophore for AHA or an azide-fluorophore for OPP) to the incorporated amino acid analog.

-

Detection and Quantification:

-

Flow Cytometry: Analyze the fluorescence intensity of individual cells to quantify the level of protein synthesis.

-

Fluorescence Microscopy: Visualize the localization and intensity of newly synthesized proteins within the cells.

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and detect the labeled proteins using an antibody against the fluorescent probe or a streptavidin conjugate if a biotinylated probe was used.

-

Analysis of eIF2α Phosphorylation by Western Blot

This protocol is used to detect the activation of the Integrated Stress Response.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of eIF2α phosphorylation.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or a positive control for ISR induction (e.g., thapsigargin) for the desired time.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51).

-

In parallel, probe a separate membrane or strip and re-probe the same membrane with an antibody against total eIF2α to serve as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated eIF2α signal to the total eIF2α signal.

-

Ribosome Profiling

This advanced technique provides a genome-wide snapshot of translation.

Protocol Overview:

-

Cell Treatment and Lysis: Treat cells with this compound. To arrest translating ribosomes, treat with a translation inhibitor like cycloheximide just before lysis.

-

Nuclease Digestion: Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This leaves behind ribosome-protected fragments (RPFs).

-

Ribosome Isolation: Isolate the monosomes (single ribosomes with their protected mRNA fragment) by sucrose gradient centrifugation.

-

RPF Extraction: Extract the RNA from the isolated monosomes.

-

Library Preparation:

-

Select the RPFs of the appropriate size (typically 28-30 nucleotides) by gel electrophoresis.

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA fragments to cDNA.

-

Amplify the cDNA library by PCR.

-

-

Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference transcriptome to determine the density and position of ribosomes on each mRNA. This reveals which genes are being actively translated and can identify sites of translational pausing or stalling.

Conclusion

This compound represents a promising antiviral agent with a mechanism of action that hijacks a fundamental host cell process. By inhibiting DHODH and inducing pyrimidine starvation, this compound triggers the Integrated Stress Response, leading to the phosphorylation of eIF2α and a subsequent global inhibition of host cell protein synthesis. This multifaceted effect not only curtails the replication of a broad range of viruses but also inhibits the growth of rapidly proliferating immortalized cells. Further research into the nuances of this compound's interaction with the ISR and its downstream consequences will be crucial for its potential therapeutic development. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate molecular mechanisms of this compound and similar compounds that target host cell metabolism.

References

- 1. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blocking UV-Induced eIF2α Phosphorylation with Small Molecule Inhibitors of GCN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 10. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of eIF2α in Response to 26S Proteasome Inhibition is Mediated by the Heme-regulated Inhibitor (HRI) Kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of GSK983

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of GSK983, a novel tetrahydrocarbazole with broad-spectrum antiviral properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Background

This compound is a novel tetrahydrocarbazole compound originally identified and synthesized by GlaxoSmithKline.[1] It emerged from screening efforts as a potent inhibitor of the replication of a wide array of unrelated DNA and RNA viruses.[2] Initial studies revealed its efficacy against adenovirus Ad-5, polyoma virus SV-40, human papillomaviruses (HPV), and Epstein-Barr virus (EBV).[1][2] Notably, this compound also demonstrated inhibitory effects on the growth of various cell lines immortalized by either viral or non-viral mechanisms, while exhibiting minimal impact on primary cells.[1][2]

Mechanism of Action

Initial investigations into this compound's mechanism of action suggested that it operates by inducing a subset of interferon-stimulated genes (ISGs), thereby activating a cellular defense mechanism against viral pathogens.[1][2] This was supported by the observation that the onset of its inhibitory effects was delayed, which is consistent with a mechanism requiring gene induction.[1]

Subsequent, more in-depth genome-wide analyses definitively identified the host cell enzyme dihydroorotate dehydrogenase (DHODH) as the direct target of this compound.[3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are vital for both host and viral nucleic acid replication.[3] This mode of action explains the compound's broad-spectrum antiviral activity, as it targets a host-cell pathway fundamental to the replication of numerous viruses.

The induction of ISGs is now understood to be a downstream consequence of the metabolic stress induced by pyrimidine starvation.

Quantitative Biological Data

The following tables summarize the reported quantitative data for this compound's antiviral and cytostatic activities.

Table 1: Antiviral Activity of this compound

| Virus | Host Cell | EC50 (nM) | Imax (%) | Reference |

| Adenovirus Ad-5 | Human Foreskin Fibroblasts | 21 | 99 | [4] |

| Polyoma virus SV-40 | Vero | 7.5 | 88 | [1][4] |

| Various unrelated viruses | In vitro | 5 - 20 | N/A | [1][2] |

EC50: Half maximal effective concentration; Imax: Maximum inhibition

Table 2: Inhibition of Immortalized Cell Line Growth by this compound

| Cell Line | Immortalizing Agent | EC50 (nM) | Reference |

| IM9 | EBV | 16 | [4] |

| B-LCL 5/2/1 | EBV | 14 | [4] |

| MT4 | HTLV-1 | 7.5 | [4] |

| Various cell lines | HTLV-1, EBV, HPV, SV40, Ad-5 | 10 - 40 | [1][2] |

EC50: Half maximal effective concentration

Table 3: Cytotoxicity of this compound

| Cell Type | CC50 (µM) | Reference |

| Keratinocytes | > 10 | [1][2] |

| Fibroblasts | > 10 | [1][2] |

| Lymphocytes | > 10 | [1][2] |

| Endothelial cells | > 10 | [1][2] |

| Bone marrow progenitor cells | > 10 | [1][2] |

CC50: Half maximal cytotoxic concentration

Synthesis

Detailed synthetic protocols for this compound are proprietary to GlaxoSmithKline and are not publicly available in the provided search results. The compound and its enantiomer, GSK984, were synthesized by GlaxoSmithKline at their Research Triangle Park, NC facility.[1] The chemical name for this compound is N-((1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

Protocol 1: Cell Growth and Viability Assay

This protocol is used to determine the effect of this compound on the growth and viability of cell lines.

Materials:

-

96-well cell culture plates

-

Cell line of interest (e.g., immortalized or primary cells)

-

Appropriate cell culture medium

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or ATP-based assay (e.g., CellTiter-Glo Luminescent Cell Viability Assay)

-

Plate reader capable of measuring absorbance or luminescence

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (≤1% v/v), including the untreated control.

-

Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, add the MTS reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance at the appropriate wavelength for the MTS assay or luminescence for the ATP-based assay using a plate reader.

-

Data is typically normalized to the untreated control, and EC50 values are calculated using a suitable curve-fitting model.[1]

Protocol 2: Quantitative PCR (qPCR) for Viral DNA Quantification

This protocol is used to quantify the effect of this compound on viral DNA replication.

Materials:

-

96-well cell culture plates

-

Host cells and virus

-

This compound stock solution

-

Cell lysis buffer (10 mM Tris-HCl pH 8.3, 50 mM KCl, 2.5 mM MgCl, 0.45% w/v NP-40, 0.45% w/v Tween 20, 0.5 mg/ml proteinase K)

-

Quantitative PCR instrument (e.g., ABI 7900 HT system)

-

qPCR master mix (e.g., Invitrogen quantitative PCR kit)

-

Primers and probes specific for the viral genome and a host housekeeping gene (e.g., actin)

Procedure:

-

Infect host cells with the virus in a 96-well plate format.

-

Treat the infected cells with serial dilutions of this compound for a specified duration (e.g., 4 days).[1]

-

After incubation, aspirate the medium and wash the cells with buffered saline.

-

Lyse the cells by adding 100 µl of lysis buffer to each well.

-

Incubate the plate at 55°C for 2 hours to allow for proteinase K digestion.

-

Inactivate the proteinase K by heating the plate at 98°C for 20 minutes.

-

Use a 5 µl aliquot of the cell lysate as the template for the qPCR reaction.

-

Set up the qPCR reaction with primers and probes for both the viral target and the housekeeping gene. A typical thermocycling profile is: 50°C for 2 min, 95°C for 2 min, followed by 40 cycles of 95°C for 15 s and 55-60°C for 1 min.[1]

-

Quantify the viral DNA copy number and normalize it to the host cell genome copy number (determined by the housekeeping gene).

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating the antiviral and cytotoxic effects of this compound.

References

- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

GSK983: A Potent Inhibitor of Dihydroorotate Dehydrogenase for Research and Drug Development

An In-depth Technical Guide

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on GSK983, a potent and competitive inhibitor of dihydroorotate dehydrogenase (DHODH). This compound has demonstrated significant antiviral and antiproliferative activities, making it a valuable tool for studying cellular metabolism and a potential candidate for therapeutic development. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its biological context and experimental application.

Core Mechanism of Action: Targeting Pyrimidine Biosynthesis

This compound exerts its biological effects by directly targeting and inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] DHODH is the fourth enzyme in this pathway, responsible for catalyzing the oxidation of dihydroorotate to orotate.[2][3][4] This enzymatic step is unique as it is located on the outer surface of the inner mitochondrial membrane and is linked to the mitochondrial electron transport chain via ubiquinone.[4][5]

By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This depletion leads to the observed cytostatic and antiviral effects, as rapidly dividing cells and replicating viruses have a high demand for nucleotides.[4][6][7] The dependence of cancer cells on the de novo pathway makes DHODH an attractive target for oncology.[5] Furthermore, DHODH inhibition has been shown to induce innate immune responses through pathways such as STING.[5]

The inhibitory action of this compound on DHODH has been confirmed in rescue experiments where the addition of exogenous orotate, the product of the DHODH reaction, reverses the antiproliferative effects of the compound. In contrast, the substrate dihydroorotate has no effect.[7]

Caption: DHODH pathway and this compound inhibition.

Quantitative Data Summary

This compound is a highly potent inhibitor of DHODH with activity in the nanomolar range across various enzymatic, antiviral, and cellular assays.

Table 1: Enzymatic and Antiproliferative Activity of this compound

| Parameter | System/Cell Line | Value | Reference |

| Ki | Dihydroorotate Dehydrogenase (DHODH) | 403 nM | [6] |

| IC50 | K562 (Chronic Myelogenous Leukemia) | 21 nM | [6] |

| IC50 | Neuroblastoma cell lines | nM to low µM range | [6] |

| EC50 | HTLV-1, EBV, HPV, SV40, Ad-5 immortalized cells | 10 - 40 nM | [6][8][9] |

| K | IM9 (EBV-positive B-lymphoblast) | 16 nM | [10] |

| K | B-LCL 5/2/1 (EBV-positive B-lymphoblast) | 14 nM | [10] |

| K | MT4 (HTLV-1 positive T-cell) | 7.5 nM | [10] |

K: Median effect concentration

Table 2: Antiviral Efficacy of this compound

| Virus | Host Cell | EC50 Value | Reference |

| Various DNA Viruses | Various | 5 - 20 nM | [8][9] |

| Adenovirus-5 (Ad-5) | Human Foreskin Fibroblasts (HFF) | 21 nM | [8][10] |

| Simian Virus 40 (SV40) | Vero (Monkey Kidney Epithelial) | 7.5 nM | [10] |

Table 3: Cytotoxicity Profile of this compound

| Cell Type | CC50 Value | Reference |

| Primary Keratinocytes, Fibroblasts, Lymphocytes, Endothelial, Bone Marrow Progenitors | > 10 µM | [8][9] |

| Human Foreskin Fibroblasts (HFF) | ~35.5 - 55 µM | [8] |

Experimental Protocols & Methodologies

The following sections describe generalized protocols for key experiments used to characterize the activity of this compound.

Cell Proliferation / Cytotoxicity Assay

This assay determines the concentration of this compound that inhibits cell growth (IC50) or causes cell death (CC50).

-

Cell Plating: Seed cells (e.g., K562, HFF) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours).

-

Viability Measurement: Assess cell viability using a metabolic assay such as MTS, which measures mitochondrial activity, or by direct cell counting using a flow cytometer (based on Forward and Side Scatter profiles).

-

Data Analysis: Plot the percentage of viable cells against the log concentration of this compound. Fit the data to a four-parameter logistic curve to determine the IC50 or CC50 value.

Antiviral Replication Assay

This protocol is used to measure the efficacy of this compound in inhibiting viral replication (EC50).

-

Cell Plating: Plate host cells (e.g., HFF, A549) in a 96-well format.

-

Pre-treatment: Treat cells with serial dilutions of this compound for a short period (e.g., 2 hours) prior to infection.[11]

-

Infection: Infect the cells with the virus of interest (e.g., Adenovirus, Dengue virus expressing a reporter) at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a duration appropriate for the viral replication cycle (e.g., 48-72 hours).

-

Quantification of Replication: Measure viral replication. This can be done by quantifying a reporter gene (e.g., luciferase, GFP)[7][11], or by qPCR of viral genomes.

-

Data Analysis: Normalize the viral replication signal to untreated controls and plot against the log concentration of this compound to calculate the EC50.

Caption: Workflow for a cell proliferation assay.

Cell Cycle Analysis

This compound has been shown to cause an accumulation of cells in the S phase of the cell cycle.[6][7]

-

Treatment: Culture cells (e.g., K562) with varying concentrations of this compound or a vehicle control for 24 hours.

-

Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, then store at -20°C.

-

Staining: Rehydrate the cells with PBS, then stain with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of the metabolic enzyme DHODH. Its ability to disrupt pyrimidine biosynthesis at nanomolar concentrations provides a powerful tool for investigating the roles of this pathway in cancer biology, virology, and immunology. The extensive quantitative data available, combined with its high selectivity for proliferating cells over primary cells, underscores its value as a lead compound and a research probe. The methodologies outlined in this guide provide a solid foundation for further investigation into the multifaceted biological effects of this compound.

References

- 1. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DHODH inhibitor this compound | DHODH inhibitor | Probechem Biochemicals [probechem.com]

- 7. patents.justia.com [patents.justia.com]

- 8. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Novel Dihydroorotate Dehydrogenase Inhibitors with Potent Interferon-Independent Antiviral Activity against Mammarenaviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

GSK983: A Potent Inhibitor of DNA Viruses Through Host-Targeted Pyrimidine Biosynthesis Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK983, a novel tetrahydrocarbazole compound, has demonstrated significant broad-spectrum antiviral activity against a variety of DNA viruses, including adenovirus and human papillomavirus (HPV).[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its efficacy against specific DNA viruses, and the experimental methodologies used to characterize its antiviral properties. The primary mechanism of this compound involves the inhibition of the host cell enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway, thereby depleting the nucleotide pools essential for viral replication.[3] Additionally, this compound has been observed to induce a subset of interferon-stimulated genes (ISGs), suggesting a multi-faceted host-directed antiviral activity.[1][2][4] This document is intended for researchers, scientists, and drug development professionals investigating novel antiviral therapies.

Introduction

The development of broad-spectrum antiviral agents that target host cellular pathways represents a promising strategy to combat a wide range of viral infections and overcome the challenge of viral resistance. This compound has emerged as a potent antiviral compound with activity against several DNA viruses that are significant human pathogens.[1][2] This guide synthesizes the available data on this compound, with a specific focus on its activity against adenovirus and HPV.

Chemical Properties and Structure

This compound is a tetrahydrocarbazole derivative. Its antiviral activity is stereospecific, with its enantiomer, GSK984, showing no significant effect on adenovirus replication at concentrations below one micromolar.[1]

Mechanism of Action

This compound's antiviral effects are not directed at a specific viral protein but rather at a crucial host cell metabolic pathway.[1][2]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary molecular target of this compound is the host enzyme dihydroorotate dehydrogenase (DHODH).[3] DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By inhibiting DHODH, this compound effectively depletes the intracellular pools of pyrimidines (uridine and cytidine), which are essential for the synthesis of viral DNA and RNA.[3][5] This mode of action explains its broad-spectrum activity against rapidly replicating viruses that are highly dependent on the host's nucleotide supply.

Induction of Interferon-Stimulated Genes (ISGs)

Preliminary studies have indicated that this compound can induce the expression of a subset of interferon-stimulated genes (ISGs).[1][2][4] ISGs are key components of the innate immune response to viral infections and encode proteins with direct antiviral functions. This suggests that this compound may also leverage the host's natural antiviral defenses to inhibit viral replication.

Figure 1: this compound's dual mechanism of action, inhibiting DHODH and inducing ISGs.

Antiviral Activity Against DNA Viruses

This compound has demonstrated potent activity against several DNA viruses, as summarized in the tables below.

Quantitative Data: In Vitro Efficacy of this compound

| Virus/Cell Line | Assay Type | Endpoint | Value (nM) | Reference |

| Multiple Unrelated Viruses | Antiviral Assay | EC50 | 5 - 20 | [1][2] |

| Adenovirus-5 (Ad-5) | Viral Replication Assay (qPCR) | K | 21 | [1][4] |

| Adenovirus-5 (Ad-5) | Viral Replication Assay (qPCR) | Imax | 99% | [1][4] |

| Polyoma Virus SV40 | Viral Replication Assay (qPCR) | K | 7.5 | [1][4] |

| Polyoma Virus SV40 | Viral Replication Assay (qPCR) | Imax | 88% | [1][4] |

| HPV Immortalized Cells | Cell Growth Inhibition | EC50 | 10 - 40 | [1][2] |

| Ad-5 Immortalized Cells | Cell Growth Inhibition | EC50 | 10 - 40 | [1][2] |

Quantitative Data: Cytotoxicity of this compound

| Cell Type | Assay Type | Endpoint | Value (µM) | Reference |

| Keratinocytes | MTS Assay | CC50 | > 10 | [1][2] |

| Fibroblasts | MTS Assay | CC50 | > 10 | [1][2] |

| Lymphocytes | MTS Assay | CC50 | > 10 | [1][2] |

| Endothelial Cells | MTS Assay | CC50 | > 10 | [1][2] |

| Bone Marrow Progenitor Cells | MTS Assay | CC50 | > 10 | [1][2] |

Experimental Protocols

The following sections describe the general methodologies used to evaluate the antiviral activity of this compound.

Antiviral Assays for Adenovirus Replication

Objective: To determine the efficacy of this compound in inhibiting adenovirus replication in vitro.

Cell Line: Primary Human Fibroblasts (HFF)

Virus: Adenovirus-5 (Ad-5)

Methodology:

-

Cell Seeding: HFF cells are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with a serial dilution of this compound for a specified period.

-

Viral Infection: The cells are then infected with Ad-5 at a predetermined multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a period sufficient to allow for multiple rounds of viral replication (e.g., 48-72 hours).

-

DNA Extraction: Total DNA is extracted from the cells.

-

Quantitative PCR (qPCR): The amount of viral DNA is quantified using qPCR with primers and probes specific for an adenoviral gene.

-

Data Analysis: The reduction in viral DNA in this compound-treated cells is compared to untreated control cells to determine the median effect concentration (K) and maximum inhibition (Imax).

Figure 2: General workflow for determining the anti-adenoviral activity of this compound.

HPV Episomal Maintenance and Cell Proliferation Assays

Objective: To assess the effect of this compound on the maintenance of HPV episomes and the proliferation of HPV-immortalized cells.

Cell Lines: Cell lines containing episomal HPV DNA (e.g., W12 cells) or HPV-immortalized cell lines.

Methodology:

-

Cell Seeding: Cells are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a range of this compound concentrations.

-

Incubation: Cells are incubated for an extended period (e.g., several days) to assess the long-term effects on episomal maintenance and cell growth.

-

For Episomal Maintenance:

-

DNA Extraction: Total DNA is extracted.

-

Southern Blot or qPCR: The levels of episomal HPV DNA are quantified.

-

-

For Cell Proliferation:

-

Cell Viability Assay: A cell viability assay, such as the MTS assay, is performed to measure the metabolic activity of the cells, which correlates with cell number.

-

-

Data Analysis: The EC50 value for the inhibition of cell growth or the reduction in episomal DNA is calculated.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that is toxic to host cells.

Cell Lines: Various primary human cells (e.g., keratinocytes, fibroblasts).

Methodology:

-

Cell Seeding: Cells are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound.

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours).

-

Cell Viability Measurement: An MTS or similar colorimetric assay is used to determine the number of viable cells.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated.

Discussion and Future Directions

This compound's potent antiviral activity against adenovirus and HPV, coupled with its low cytotoxicity in primary cells, makes it an attractive candidate for further development.[1][2] Its host-targeted mechanism of action presents a high barrier to the development of viral resistance. Future research should focus on:

-

In vivo efficacy studies: Evaluating the antiviral activity of this compound in relevant animal models of adenovirus and HPV infection.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Combination therapies: Investigating the potential for synergistic effects when this compound is combined with other antiviral agents that have different mechanisms of action.

-

Further elucidation of ISG induction: Characterizing the specific ISGs induced by this compound and their contribution to the overall antiviral effect.

Conclusion

This compound is a promising broad-spectrum antiviral agent that effectively inhibits the replication of DNA viruses such as adenovirus and HPV by targeting the host's de novo pyrimidine biosynthesis pathway. Its potent and selective activity, along with a favorable preliminary safety profile, warrants further investigation as a potential therapeutic for the treatment of viral diseases.

References

- 1. This compound: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Activity Assay of GSK983

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK983 is a novel tetrahydrocarbazole compound demonstrating broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[1][2] Unlike many antiviral agents that target viral enzymes, this compound acts on a host cellular protein, dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme by this compound leads to a reduction in the intracellular pool of pyrimidines, which are essential for viral nucleic acid replication. This host-targeting mechanism of action is also associated with the induction of a subset of interferon-stimulated genes (ISGs), which contribute to the establishment of an antiviral state within the host cell.[1][2]

These application notes provide a detailed protocol for determining the in vitro antiviral activity of this compound against susceptible viruses, using adenovirus as a representative model. The protocol outlines methods for quantifying viral replication and assessing compound cytotoxicity to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively.

Quantitative Data Summary

The following tables summarize the reported antiviral activity and cytotoxicity of this compound against various viruses and cell lines.

Table 1: Antiviral Activity of this compound against Various Viruses

| Virus | Host Cell | Assay Method | EC₅₀ (nM) | Reference |

| Adenovirus-5 (Ad-5) | Human Foreskin Fibroblasts (HFF) | qPCR | 5-21 | [1][2][3] |

| Polyoma virus SV40 | Vero | qPCR | 7.5 | [1][3] |

| Human Papillomavirus (HPV) | W12 | Not Specified | 10-40 | [1][2] |

| Epstein-Barr Virus (EBV) | IM9, B-LCL 5/2/1 | Not Specified | 7.5-16 | [1][3] |

| Dengue Virus | A549 | Luciferase Assay | Suppressed in combination |

Note: this compound did not show significant activity (EC₅₀ > 1 µM) against Herpes Simplex Virus-1 (HSV-1) or Human Immunodeficiency Virus (HIV).[1][2]

Table 2: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | CC₅₀ (nM) | Reference |

| Human Foreskin Fibroblasts (HFF) | Primary Fibroblasts | 35,500 - 55,000 | [2] |

| Vero | Immortalized Kidney Epithelial | ~12 | [2] |

| Keratinocytes, Lymphocytes, Endothelial cells, Bone marrow progenitor cells | Primary Cells | > 10,000 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for assessing the antiviral activity of this compound. The primary method described is a quantitative polymerase chain reaction (qPCR)-based assay to measure the inhibition of adenoviral replication. A corresponding cytotoxicity assay is also detailed to determine the selectivity index of the compound.

Protocol 1: Determination of Antiviral Activity by qPCR

This protocol is adapted for adenovirus type 5 (Ad-5) in Human Foreskin Fibroblasts (HFF) cells.

Materials:

-

This compound compound

-

Human Foreskin Fibroblasts (HFF) cells (e.g., ATCC PCS-201-010)

-

Adenovirus type 5 (Ad-5) (e.g., ATCC VR-1516)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well cell culture plates

-

DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)

-

qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a specific probe)

-

Primers specific for a late gene of Adenovirus-5 (e.g., hexon gene)

-

qPCR instrument

Procedure:

-

Cell Seeding:

-

Culture HFF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Trypsinize and seed HFF cells into 96-well plates at a density of 2.5 x 10⁴ cells per well.

-

Incubate for 16-24 hours to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

-

Viral Infection:

-

Aspirate the culture medium from the 96-well plates.

-

Infect the cells with Ad-5 at a Multiplicity of Infection (MOI) of 3 for 2 hours.

-

After the incubation period, remove the virus inoculum.

-

-

Compound Treatment:

-

Add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

DNA Extraction:

-

After incubation, lyse the cells and extract total DNA from each well using a commercial DNA extraction kit according to the manufacturer's protocol.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mixture containing the appropriate qPCR master mix, forward and reverse primers for the Ad-5 hexon gene, and the extracted DNA template.

-

Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Generate a standard curve using known quantities of viral DNA to quantify the viral copy number in each sample.

-

-

Data Analysis:

-

Determine the viral DNA copy number for each this compound concentration.

-

Normalize the data to the vehicle control (considered 100% replication).

-

Plot the percentage of viral replication against the logarithm of the this compound concentration.

-

Calculate the EC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).

-

Protocol 2: Determination of Cytotoxicity by CellTiter-Glo® Assay

This protocol determines the effect of this compound on the viability of uninfected HFF cells.

Materials:

-

This compound compound

-

Human Foreskin Fibroblasts (HFF) cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well opaque-walled cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HFF cells in a 96-well opaque-walled plate at a density of 2.5 x 10⁴ cells per well.

-

Incubate for 16-24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium as described in Protocol 1.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells with cells and medium only (no compound) as a 100% viability control, and wells with medium only (no cells) for background measurement.

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only) from all other readings.

-

Normalize the data to the no-compound control (considered 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the CC₅₀ value using non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathway of this compound Action